molecular formula C24H24O6 B2874728 [(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid CAS No. 933607-10-4

[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid

Cat. No.: B2874728
CAS No.: 933607-10-4
M. Wt: 408.45
InChI Key: WMISHHFZYXLWNF-UHFFFAOYSA-N
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Description

[(3-Benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid (CAS 933607-10-4) is a functionalized pyranocoumarin derivative of significant interest in medicinal chemistry research. This compound, with a molecular weight of 408.45 g/mol and a high logP value of 4.82, is characterized by its complex tetracyclic structure that incorporates a dihydropyran ring fused to a coumarin core, an ether-linked acetic acid side chain, and a benzyl substituent . The core pyrano[2,3-f]chromen-8-one scaffold of this compound is bioinspired by natural products such as Calanolide A, a class of tetracyclic pyranocoumarins known for their potent anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Researchers are particularly interested in analogs like this one, where structural modifications, such as the introduction of the benzyl group, mimic the C-ring of natural calanolides. This approach aims to simplify the complex natural structure while preserving or enhancing its bioactive properties, making it a valuable precursor for developing novel anti-viral agents . The acetic acid moiety further provides a versatile handle for chemical modification, enabling conjugation, salt formation, or the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. This compound is supplied with a purity of 95% and is for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-14-17(11-15-7-5-4-6-8-15)23(27)29-22-16-9-10-24(2,3)30-18(16)12-19(21(14)22)28-13-20(25)26/h4-8,12H,9-11,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMISHHFZYXLWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)O)(C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid is a synthetic compound belonging to the class of chromene derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromene backbone with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈O₆
Molecular Weight312.28 g/mol
CAS Number888027-28-9
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that chromene derivatives exhibit varying degrees of antimicrobial activity. A study comparing the minimum inhibitory concentration (MIC) of several compounds found that those with similar structures to this compound demonstrated significant effects against both bacterial and fungal strains. For instance:

CompoundMIC (µg/mL)Activity Type
Compound A50Antibacterial
Compound B30Antifungal

These findings suggest that this compound may possess similar antimicrobial properties.

Anti-inflammatory Activity

Chromene derivatives have also been studied for their anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. The anti-inflammatory potential of this compound was evaluated in a study where it significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in activated macrophages.

Anticancer Activity

The anticancer potential of chromene derivatives has been a focus of recent studies. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of the cell cycle.

Case Study:
In a study involving human breast cancer cells (MCF7), treatment with this compound resulted in:

ParameterControl GroupTreated Group
Cell Viability (%)10045
Apoptosis Rate (%)530

This indicates a significant reduction in cell viability and an increase in apoptosis among treated cells.

Comparison with Similar Compounds

Key Structural Variations

The target compound is compared to structurally related pyrano[2,3-f]chromene derivatives (Table 1). Substitutions at positions 3, 4, 5, and 8 significantly influence physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Reference
Target Compound 3-benzyl, 4,8,8-trimethyl, 5-oxy-acetic acid C₂₅H₂₆O₆⁴ 422.47 933607-10-4
(5-Methoxy-4,8,8-trimethyl-2-oxo-...-3-yl)acetic acid 3-acetic acid, 5-methoxy, 4,8,8-trimethyl C₁₈H₂₀O₆ 332.35 956569-49-6
[(4-Butyl-8,8-dimethyl-2-oxo-...-5-yl)oxy]acetic acid 4-butyl, 8,8-dimethyl, 5-oxy-acetic acid C₂₀H₂₄O₆ 360.40 956569-01-0
2-((4,8,8-Trimethyl-2-oxo-...-5-yl)oxy)acetic acid 4,8,8-trimethyl, 5-oxy-acetic acid C₁₇H₁₈O₆ 318.32 888027-28-9
3-(5-Methoxy-4,8,8-trimethyl-2-oxo-...-3-yl)propanoic acid 3-propanoic acid, 5-methoxy, 4,8,8-trimethyl C₂₀H₂₄O₇ 376.40 956569-52-1

Substituent Effects on Properties and Activity

  • Position 3: The benzyl group in the target compound increases steric bulk and lipophilicity compared to acetic acid () or propanoic acid (). This may enhance membrane permeability or receptor binding in medicinal applications .
  • Position 5 : The oxy-acetic acid moiety is conserved across multiple analogs (Evidences 1, 5, 6, 10), suggesting its critical role in solubility or ionic interactions. Methoxy substituents (Evidences 1, 12) may reduce acidity compared to acetic acid.
  • Position 4 and 8: Methyl groups at these positions (common in all compounds) likely stabilize the pyrano[2,3-f]chromene core, as seen in ’s synthesis of a related compound using Meldrum’s acid .

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